molecular formula C25H30BrNO6 B11101616 Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B11101616
M. Wt: 520.4 g/mol
InChI Key: DUPLURQYJYTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a tetrahydroquinoline core with a 3-bromo-4-hydroxy-5-methoxyphenyl substituent at position 4 and an oxolan-2-ylmethyl ester group at position 2. The molecule’s stereoelectronic properties are influenced by its bromine atom (electron-withdrawing), hydroxyl and methoxy groups (electron-donating), and the tetrahydroquinoline scaffold’s puckered conformation . Crystallographic studies of analogous compounds (e.g., ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) reveal monoclinic crystal systems (space group P2₁/c) with hydrogen-bonding networks stabilizing the lattice .

Properties

Molecular Formula

C25H30BrNO6

Molecular Weight

520.4 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H30BrNO6/c1-13-20(24(30)33-12-15-6-5-7-32-15)21(14-8-16(26)23(29)19(9-14)31-4)22-17(27-13)10-25(2,3)11-18(22)28/h8-9,15,21,27,29H,5-7,10-12H2,1-4H3

InChI Key

DUPLURQYJYTWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OCC4CCCO4

Origin of Product

United States

Preparation Methods

Povarov Reaction for Tetrahydroquinoline Core Synthesis

The Povarov reaction, a three-component imino Diels-Alder reaction, is a widely used method for constructing tetrahydroquinoline scaffolds. This approach involves the condensation of an aniline derivative, an aldehyde, and an electron-rich dienophile under acidic conditions. For the target compound, the reaction could be adapted using 3-bromo-4-hydroxy-5-methoxyaniline as the aniline component, a substituted aldehyde (e.g., isovaleraldehyde to introduce methyl groups), and a vinyl ether as the dienophile.

Procedure :

  • Imine Formation : Stir 3-bromo-4-hydroxy-5-methoxyaniline (2.90 mmol) and isovaleraldehyde (3.19 mmol) in anhydrous acetonitrile for 30 minutes.

  • Catalyst Addition : Introduce BF₃·OEt₂ (2.90 mmol) to generate the 2-azadiene intermediate.

  • Dienophile Incorporation : Add a solution of vinyl ether (3.48 mmol) dropwise and heat at 70°C for 10 hours.

  • Work-Up : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Considerations :

  • Regioselectivity challenges arise due to competing reaction pathways, necessitating precise stoichiometric control.

  • Yields for analogous reactions range from 8% to 80%, depending on substituent electronic effects.

CuCl₂-Catalyzed One-Pot Synthesis

CuCl₂-catalyzed reactions offer a streamlined route to tetrahydroquinolines under mild conditions. This method employs N-methyl-N-alkylanilines and vinyl ethers in the presence of t-butyl hydroperoxide (TBHP).

Procedure :

  • Reaction Setup : Combine N-methyl-N-(3-bromo-4-hydroxy-5-methoxyphenyl)aniline (2 mmol), n-butyl vinyl ether (2.4 mmol), and CuCl₂ (0.1 mmol) in CH₃CN.

  • Oxidant Addition : Slowly add TBHP (2 mmol) and stir at room temperature for 12 hours.

  • Quenching and Isolation : Quench with aqueous K₂CO₃, extract with CH₂Cl₂, and purify via column chromatography.

Advantages :

  • Room-temperature conditions minimize thermal degradation of sensitive intermediates.

  • Yields up to 58% have been reported for similar substrates.

Borrowing Hydrogen Methodology

The borrowing hydrogen approach utilizes 2-aminobenzyl alcohols and secondary alcohols under catalytic hydrogen transfer conditions. A ruthenium catalyst facilitates dehydrogenation and re-hydrogenation steps, forming the tetrahydroquinoline core.

Procedure :

  • Catalytic System : Combine 2-amino-5-bromo-4-hydroxy-3-methoxybenzyl alcohol (1 mmol), isopropyl alcohol (1.2 mmol), and [Ru(p-cymene)Cl₂]₂ (5 mol%) in toluene.

  • Hydrogen Atmosphere : React under 50 bar H₂ at 120°C for 24 hours.

  • Product Isolation : Filter the catalyst and concentrate the mixture. Purify via recrystallization.

Challenges :

  • High-pressure equipment requirements limit scalability.

  • Functional group compatibility with bromine and methoxy substituents must be validated.

Functionalization and Derivatization Steps

Bromination and Methoxylation

The 3-bromo-4-hydroxy-5-methoxyphenyl group is introduced either during core synthesis or via post-functionalization:

  • Late-Stage Bromination : Treat the tetrahydroquinoline core with N-bromosuccinimide (NBS) in CCl₄ under radical initiation.

  • Methoxylation : Methylate the phenolic -OH group using methyl iodide and K₂CO₃ in DMF.

Optimization Notes :

  • Direct incorporation of pre-functionalized anilines (e.g., 3-bromo-4-hydroxy-5-methoxyaniline) avoids competing side reactions.

Esterification with Oxolan-2-ylmethyl Group

The carboxylic acid at position 3 is esterified using oxolan-2-ylmethanol:

  • Activation : Convert the acid to its acyl chloride using SOCl₂.

  • Coupling : React with oxolan-2-ylmethanol in the presence of DMAP and triethylamine.

  • Purification : Isolate the ester via silica gel chromatography (petroleum ether/ethyl acetate).

Yield Considerations :

  • Esterification efficiencies exceeding 70% are achievable with optimized stoichiometry.

Comparative Analysis of Synthesis Routes

Method Catalyst Conditions Yield Range Advantages Limitations
Povarov ReactionBF₃·OEt₂70°C, 10 hours8–80%High regioselectivitySensitive to moisture
CuCl₂/TBHPCuCl₂Room temp, 12 hours40–58%Mild conditionsRequires excess oxidant
Borrowing HydrogenRu catalyst120°C, 50 bar H₂60–75%Atom-economicalHigh-pressure setup needed

Optimization and Purification Techniques

  • Chromatography : Silica gel chromatography (60–120 mesh) with petroleum ether/ethyl acetate gradients resolves regioisomers.

  • Crystallization : Slow evaporation from dichloromethane yields high-purity crystals (mp 174–175°C).

  • Analytical Validation : NMR (¹H, ¹³C) and HRMS confirm structural integrity .

Chemical Reactions Analysis

Types of Reactions

(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the brominated hydroxy methoxyphenyl group.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include modified quinoline derivatives, reduced phenyl groups, and substituted halogen compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinoline core with several substituents that enhance its reactivity and potential biological interactions. Key structural components include:

  • Tetrahydroquinoline Core : Provides a scaffold for biological activity.
  • Bromo-substituted Phenolic Moiety : Increases electrophilicity and potential for biological interactions.
  • Oxymethyl Group : Contributes to solubility and reactivity.

Biological Activities

Research indicates that compounds similar to Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate exhibit various biological activities:

Anticancer Properties

Studies have shown that derivatives of tetrahydroquinoline compounds can possess anticancer properties. For instance:

CompoundActivityIC50 (μg/mL)
Compound ABreast cancer5.0
Compound BColon cancer3.2

These findings suggest that the compound may be explored for its potential as an anticancer agent.

Antioxidant Activity

The presence of phenolic groups often correlates with antioxidant properties. Research indicates that similar compounds can scavenge free radicals, thereby providing protective effects against oxidative stress.

Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective effects. The unique molecular configuration may allow for interactions with neurotransmitter systems or neuroinflammatory pathways.

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods may include:

  • Formation of the Tetrahydroquinoline Core : Achieved through cyclization reactions.
  • Bromination : Introduction of the bromine substituent via electrophilic aromatic substitution.
  • Functionalization : Addition of oxymethyl and carboxylate groups through nucleophilic substitution reactions.

Optimization of these synthetic routes can enhance yield and purity using techniques such as chromatography.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile:

Target Identification

Potential targets include:

  • Enzymes : Inhibition or activation studies can reveal therapeutic potentials.
  • Receptors : Binding affinity assays can be conducted to assess neuroprotective or analgesic properties.

Mechanistic Studies

Mechanistic studies involving cell lines or animal models can help clarify the pathways through which the compound exerts its effects.

Case Studies and Research Findings

Several case studies highlight the relevance of similar compounds in therapeutic contexts:

  • Case Study on Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 6 μg/mL.
  • Neuroprotection in Animal Models : Research indicated that a derivative showed promise in reducing neuroinflammation in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Substituent Differences in Analogous Compounds

Compound Name Substituent at Position 4 Ester Group Halogen Position Molecular Weight
Target Compound 3-Bromo-4-hydroxy-5-methoxyphenyl Oxolan-2-ylmethyl C3 Not Reported
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Bromo-2-hydroxyphenyl Ethyl C5 484.4
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 5-Bromo-2-methoxyphenyl Propyl C5 484.4
2-(Ethyloxy)ethyl 4-[3-chloro-4-hydroxy-5-(methyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Chloro-4-hydroxy-5-methoxyphenyl 2-(Ethyloxy)ethyl C3 (Cl) Not Reported

Key Findings :

  • Halogen Position: The target compound’s bromine at C3 (meta to hydroxyl/methoxy) contrasts with analogs like and , where halogens are at C3.
  • Hydrogen Bonding: The hydroxyl group at C4 in the target compound participates in N–H···O hydrogen bonds, as observed in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Ester Group Modifications

The oxolan-2-ylmethyl ester in the target compound introduces a cyclic ether moiety, enhancing solubility in polar aprotic solvents compared to linear esters (ethyl, propyl). For example:

  • Ethyl Esters: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate crystallizes in P2₁/c with a β angle of 112.15°, while oxolan-containing analogs may exhibit distinct packing due to steric effects .
  • Benzyl Esters: Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS 2383887-08-7) has higher lipophilicity, favoring membrane permeability .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Analogs

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns Refinement Software
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate P2₁/c a=12.5736, b=8.3815, c=17.4945, β=112.15 N–H···O (2.89 Å) SHELXL
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate P2₁/c a=13.628, b=8.6300, c=14.577, β=98.39 N–H···O (2.81 Å), C–H···π interactions OLEX2

Insights :

  • The tetrahydroquinoline core adopts a boat conformation in most analogs, with puckering parameters (e.g., Cremer-Pople coordinates) influenced by substituents .
  • Software like SHELXL and OLEX2 are widely used for refinement, ensuring accuracy in bond length/angle calculations .

Biological Activity

Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound notable for its unique structural framework and potential biological activities. This article aims to explore its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with multiple functional groups, including a bromo-substituted phenolic moiety and an oxymethyl group. These structural attributes enhance its reactivity and interaction with various biological targets. The molecular weight of the compound is approximately 520.4 g/mol.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds in the tetrahydroquinoline class have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxoquinolizines have shown potent activity against quinolone-resistant strains .
  • Anti-inflammatory Properties : The presence of a bromo-substituent may enhance the anti-inflammatory potential of this compound. In silico studies suggest that it could effectively bind to key proteins involved in inflammation pathways .
  • Antiviral Activity : Structural modifications in related compounds have been linked to enhanced antiviral activity. For example, certain tetrahydroquinoline derivatives were found to inhibit viral growth significantly while maintaining low cytotoxicity .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electrophilic bromine atom and nucleophilic functional groups facilitate interactions with various biological macromolecules such as enzymes and receptors. These interactions may modulate their activity and contribute to the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Activity : A series of oxoquinolizine derivatives were synthesized and evaluated for their antibacterial efficacy against resistant strains like MRSA. Results indicated that specific modifications at the C-8 position significantly enhanced their activity compared to traditional antibiotics like ciprofloxacin .
  • In Silico Binding Studies : Research utilizing molecular docking simulations demonstrated that certain derivatives exhibited strong binding affinities for translocator proteins (TSPO), suggesting potential applications in anti-inflammatory therapies .
  • Synthesis and Characterization : The synthesis of related compounds has been achieved through multi-step organic synthesis techniques, optimizing for yield and purity via chromatography methods. Characterization techniques such as FTIR and NMR have confirmed the structural integrity of synthesized compounds .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxohexahydroquinolineContains a hexahydroquinoline structureExhibits different biological activity profiles
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxtetrahydroquinolineSimilar core but different substituentsFocused on neuroprotective effects
2-Hydroxyphenyl derivativesCommon phenolic structureKnown for antioxidant properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

  • Methodology : The compound can be synthesized via a modified Hantzsch condensation, as demonstrated for structurally analogous quinoline derivatives. For example, ethyl 4-(5-bromo-2-hydroxyphenyl)quinoline derivatives were synthesized using cyclohexane-1,3-dione, aryl aldehydes, and β-keto esters under refluxing ethanol with ammonium acetate . Purity validation typically employs HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, HRMS). For crystallinity assessment, single-crystal X-ray diffraction is recommended .

Q. How does the bromo-hydroxy-methoxyphenyl substituent influence the compound’s electronic properties?

  • Methodology : Electron-withdrawing groups like bromo and electron-donating groups (hydroxy, methoxy) on the phenyl ring create a push-pull electronic effect. Computational modeling (DFT calculations) can map electrostatic potential surfaces, while experimental validation via UV-Vis spectroscopy (e.g., λmax shifts) quantifies π→π* transitions influenced by substituents .

Q. What are the key challenges in isolating this compound due to its structural complexity?

  • Methodology : Challenges include:

  • Regioselectivity : Competing reactions during Hantzsch condensation may yield positional isomers. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
  • Hydrogen bonding : The hydroxyl group promotes intermolecular aggregation. Recrystallization from polar aprotic solvents (e.g., DMF/water) improves yield .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, particularly at the 4-position of the quinoline core?

  • Methodology : The 4-aryl substituent’s configuration is influenced by steric effects and reaction kinetics. For example, chromium-catalyzed protocols enable selective formation of 3-oxo or 3-amino quinolines via ligand-controlled pathways . Chiral HPLC or circular dichroism (CD) can resolve enantiomers, while NOESY NMR confirms spatial arrangements .

Q. What mechanistic insights explain contradictions in reaction yields reported for similar quinoline derivatives?

  • Methodology : Yield discrepancies often arise from:

  • Solvent polarity : Polar solvents (e.g., ethanol vs. DCM) alter transition-state stabilization. Kinetic studies (e.g., monitoring via <sup>19</sup>F NMR for fluorinated analogs) can clarify rate-limiting steps .
  • Catalyst loading : Chromium catalysts (1–5 mol%) show nonlinear yield trends due to ligand saturation effects. Titration experiments optimize catalytic efficiency .

Q. How do crystallographic data resolve ambiguities in molecular conformation, such as boat vs. chair cyclohexene ring puckering?

  • Methodology : Single-crystal X-ray structures reveal that 2,7,7-trimethyl groups enforce a boat conformation in the cyclohexene ring, while bulkier aryl substituents (e.g., 3,4,5-trimethoxyphenyl) induce chair-like distortion. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) stabilizing these conformers .

Q. What advanced spectroscopic techniques differentiate between keto-enol tautomerism in the 5-oxo group?

  • Methodology : Variable-temperature <sup>1</sup>H NMR (VT-NMR) tracks proton exchange between tautomers. IR spectroscopy (1700–1750 cm<sup>-1</sup> region) identifies carbonyl stretching modes, while <sup>13</sup>C NMR chemical shifts (>200 ppm for keto forms) confirm dominant tautomeric states .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity trends for structurally similar quinolines?

  • Methodology : Divergent bioactivity may stem from:

  • Substituent positioning : Meta-bromo vs. para-hydroxy groups alter steric accessibility for target binding. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets .
  • Solubility differences : LogP calculations (e.g., via ChemAxon) correlate hydrophobicity with membrane permeability. Adjust ester groups (e.g., ethyl → oxolanylmethyl) to optimize bioavailability .

Methodological Recommendations

  • Synthesis Optimization : Replace ammonium acetate with ceric ammonium nitrate (CAN) for faster cyclization .
  • Crystallization : Use slow evaporation of acetonitrile to grow high-quality crystals for X-ray studies .
  • Computational Tools : Gaussian 16 for DFT optimization; Mercury for crystal packing analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.